molecular formula C18H12N2OS B2502354 N-(benzo[d]thiazol-5-yl)-2-naphthamide CAS No. 922969-33-3

N-(benzo[d]thiazol-5-yl)-2-naphthamide

Cat. No. B2502354
CAS RN: 922969-33-3
M. Wt: 304.37
InChI Key: MRESIJOTGLTYDG-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-5-yl)-2-naphthamide” is a compound that contains a benzothiazole moiety. Benzothiazole is a heterocyclic compound, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-2-naphthamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for a similar compound involves the acetylation of benzothiazole in the presence of a base, followed by nucleophilic substitution .


Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

Benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-2-naphthamide”, are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .


Physical And Chemical Properties Analysis

Benzothiazole, a component of “N-(benzo[d]thiazol-5-yl)-2-naphthamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Compounds related to the thiazole ring, such as “N-(benzo[d]thiazol-5-yl)-2-naphthamide”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have been reported to possess analgesic and anti-inflammatory properties . This suggests that “N-(benzo[d]thiazol-5-yl)-2-naphthamide” could potentially be used in the development of new pain relief and anti-inflammatory medications.

Antimicrobial and Antifungal Activity

Thiazole compounds have demonstrated antimicrobial and antifungal activities . This indicates that “N-(benzo[d]thiazol-5-yl)-2-naphthamide” could be used in the creation of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have also shown antiviral properties . This suggests that “N-(benzo[d]thiazol-5-yl)-2-naphthamide” could be used in the development of new antiviral drugs.

Anticonvulsant and Neuroprotective Activity

“N-(benzo[d]thiazol-5-yl)-2-naphthamide” and similar compounds have been evaluated for their anticonvulsant and neurotoxicity activities . This suggests potential applications in the treatment of neurological disorders such as epilepsy.

Antitumor or Cytotoxic Drug Molecules

Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This indicates that “N-(benzo[d]thiazol-5-yl)-2-naphthamide” could potentially be used in cancer treatment.

Anti-tubercular Compounds

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been reported . This suggests that “N-(benzo[d]thiazol-5-yl)-2-naphthamide” could be used in the development of new anti-tubercular drugs.

Treatment of Alzheimer’s Disease and Other Tauopathies

Compounds similar to “N-(benzo[d]thiazol-5-yl)-2-naphthamide” have been used in the treatment of Alzheimer’s disease, progressive supranuclear palsy, and other diseases/disorders involving tau-mediated neurodegeneration . This suggests potential applications in the treatment of neurodegenerative disorders.

Mechanism of Action

While the specific mechanism of action for “N-(benzo[d]thiazol-5-yl)-2-naphthamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Future Directions

Benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-2-naphthamide”, have shown promising biological activities, which makes them interesting targets for future research . Further studies could focus on exploring their potential applications in medical and pharmaceutical fields.

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-17-16(10-15)19-11-22-17/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRESIJOTGLTYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-2-naphthamide

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